2,4,5,6,7,7a-Hexahydro-1-benzofuran
Description
Properties
CAS No. |
15377-92-1 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2,4,5,6,7,7a-hexahydro-1-benzofuran |
InChI |
InChI=1S/C8H12O/c1-2-4-8-7(3-1)5-6-9-8/h5,8H,1-4,6H2 |
InChI Key |
XMSISYLKYXGIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CCOC2C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Aromatic Benzofurans (e.g., Amiodarone, Bergapten)
Fully aromatic benzofurans, such as the antiarrhythmic drug amiodarone, rely on planar π-systems for target engagement (e.g., ion channel modulation) .
Benzothiophene and Indole Analogs
Benzothiophene and indole derivatives often exhibit higher potency than benzofurans in enzyme inhibition assays. For example, benzofuran-based inhibitors targeting the AF9-DOT1L interaction showed IC50 values of 4.6–7.2 µM, whereas indole/benzothiophene analogs achieved lower IC50 values due to favorable electronic interactions (e.g., sulfur/nitrogen lone-pair contributions) .
Halogenated Benzofurans
Halogen substituents (Cl, Br) on benzofuran rings enhance antimicrobial activity by increasing lipophilicity and membrane penetration. Compound 14e, a halogenated benzofuran-quinazolinone hybrid, demonstrated superior antibacterial activity compared to non-halogenated analogs . The absence of halogens in 2,4,5,6,7,7a-hexahydro-1-benzofuran may limit its antimicrobial efficacy unless compensated by other substituents.
Bioactivity Profiles
Table 1: Key Bioactivity and Structural Comparisons
Q & A
Q. What are the established synthetic routes for 2,4,5,6,7,7a-Hexahydro-1-benzofuran, and how do reaction conditions influence isomer formation?
Methodological Answer: Synthesis typically involves cyclization of ketone or ester precursors under acid catalysis. For example, β-methoxy-γ-ketoesters can undergo hydrolysis and decarboxylation to form intermediates that cyclize into benzofuran derivatives. Reaction conditions (e.g., HClO₄ concentration, solvent polarity) critically influence regioselectivity and isomer ratios. High proton concentration favors cyclization via oxonium ion intermediates, reducing side products . Isomer control may also leverage steric effects in substituted precursors, as observed in analogous benzofuran syntheses .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- GC-MS : Effective for identifying hexahydro-benzofuran derivatives in complex mixtures (e.g., plant extracts). Retention indices and fragmentation patterns (e.g., m/z 194.27 for molecular ion) are key markers .
- NMR : ¹H and ¹³C spectra resolve ring junction protons (δ 1.5–2.5 ppm for hexahydro protons) and oxygenated carbons (δ 70–100 ppm). Coupling constants distinguish cis/trans ring conformations .
- HPLC : Reverse-phase columns with UV detection (λ ~220–250 nm) quantify purity and monitor synthetic yields .
Q. What is the natural occurrence of this compound, and how is it isolated?
Methodological Answer: The compound occurs in Acorus calamus rhizomes, isolated via petroleum ether extraction followed by silica gel chromatography. GC-MS confirms its identity at ~7.52% abundance in crude extracts . Isolation protocols emphasize low-temperature fractionation to preserve labile substituents like oxirane rings .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its bioactivity in antiviral or antitumor applications?
Methodological Answer:
- Antiviral SAR : Substitutions at the benzofuran centroid (e.g., nitrogen incorporation) enhance HCV NS5B polymerase inhibition. Analogous compounds like nesbuvir show potency linked to electron-withdrawing groups at C-3 .
- Antitumor SAR : C-2 heterocyclic substitutions (e.g., pyridinyl) improve cytotoxicity by modulating DNA intercalation or topoisomerase inhibition. Hydrophobic substituents enhance membrane permeability . High-throughput screening of KU CMLD libraries identifies optimal pendant groups for target selectivity .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Standardized Assays : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., cell line variability, serum concentration). Use isogenic cell lines and validated protocols (e.g., NCI-60 panel for antitumor screening) .
- Metabolic Stability : Conflicting in vitro/in vivo data may reflect differences in hepatic clearance. Incorporate microsomal stability assays (e.g., human liver microsomes) to adjust for metabolic liabilities .
Q. What computational strategies predict environmental fate and toxicology for this compound?
Methodological Answer:
- QSPR Models : Predict logP and Henry’s law constants using fragment-based methods (e.g., EPI Suite) when experimental data are lacking. Validated models require measured vapor pressure and solubility .
- Ecotoxicology : Use ToxCast data to infer aquatic toxicity. Benzofuran derivatives with low Koc (~100 L/kg) show higher mobility in soils, necessitating groundwater monitoring .
Q. How can stereochemical complexity in hexahydro-benzofuran derivatives be addressed in synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control ring junction stereochemistry.
- Catalytic Asymmetric Hydrogenation : Pd/C with chiral ligands (e.g., BINAP) achieves >90% ee in tetrahydrofuran hydrogenation steps .
- Dynamic Resolution : Racemic mixtures can be resolved via lipase-mediated kinetic resolution (e.g., CAL-B for ester intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
